2,4-Dinonylphenol

insecticidal surfactant alkylphenol ethoxylate Culex pipiens

2,4-Dinonylphenol (CAS 137-99-5) is a disubstituted alkylphenol (C24H42O, MW 346.6 g/mol) featuring two nonyl chains at the 2- and 4-ring positions. It is produced primarily as a co-product during nonylphenol synthesis via propylene trimer alkylation, typically constituting 5-15% of the crude product stream.

Molecular Formula C24H42O
Molecular Weight 346.6 g/mol
CAS No. 137-99-5
Cat. No. B089645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dinonylphenol
CAS137-99-5
Molecular FormulaC24H42O
Molecular Weight346.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCC1=CC(=C(C=C1)O)CCCCCCCCC
InChIInChI=1S/C24H42O/c1-3-5-7-9-11-13-15-17-22-19-20-24(25)23(21-22)18-16-14-12-10-8-6-4-2/h19-21,25H,3-18H2,1-2H3
InChIKeyFDAJTLLBHNHECW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 1.1X10-4 mg/L at 25 °C (est)

2,4-Dinonylphenol (CAS 137-99-5) Baseline Characterization for Industrial Procurement


2,4-Dinonylphenol (CAS 137-99-5) is a disubstituted alkylphenol (C24H42O, MW 346.6 g/mol) featuring two nonyl chains at the 2- and 4-ring positions . It is produced primarily as a co-product during nonylphenol synthesis via propylene trimer alkylation, typically constituting 5-15% of the crude product stream [1]. The compound is a viscous, water-insoluble liquid (water solubility ≈ 2.85×10⁻⁵ mg/L at 25°C, log Kow ≈ 10.5) [2] with a boiling point of 455.3°C and flash point of 214.7°C . Unlike its mono-substituted analog 4-nonylphenol, 2,4-dinonylphenol possesses enhanced hydrophobicity and functions as a low-HLB (≈6.7 for the 4-mole ethoxylate) surfactant intermediate with preferential oil-phase partitioning [3]. Its primary industrial relevance lies in its role as a precursor to ethoxylated surfactants, phosphate ester lubricant additives, phenolic resin monomers, and antioxidant building blocks [4].

Why 2,4-Dinonylphenol Cannot Be Replaced by Generic Nonylphenol or Mono-Alkylphenol Analogs


The substitution of 2,4-dinonylphenol with generic nonylphenol or mono-alkylphenol alternatives fails because the disubstitution pattern fundamentally alters three performance-critical properties: hydrophobic-lipophilic balance (HLB), thermal-oxidative stability, and chromatographic behavior in complex formulations. Mono-nonylphenol ethoxylates (e.g., NPE-4, HLB 8.9) occupy a fundamentally different HLB regime than dinonylphenol-based ethoxylates (DN-4, HLB 6.7), which precludes interchangeable use in water-in-oil (W/O) emulsion systems [1]. Furthermore, 2,4-dinonylphenol serves as a common impurity (up to 5% w/w) in commercial 4-nonylphenol as a byproduct of propylene trimer-based synthesis, meaning that sourcing of 'pure' nonylphenol does not eliminate dinonylphenol nor replicate its distinct physicochemical profile [2]. The HPLC method for simultaneously analyzing NPEO/DNPEO-phosphate esters confirms that these two classes of surfactant require distinct chromatographic resolution, which reflects their fundamentally different environmental fate and partitioning properties [3]. Therefore, procurement specifications that treat 'nonylphenol' as a fungible commodity risk formulation failures in applications where oil solubility, thermal stability, or specific HLB targeting is critical.

Quantitative Comparative Evidence for 2,4-Dinonylphenol Differentiation in Industrial Surfactant and Additive Systems


Insecticidal Activity Ranking: Dinonylphenol Ethoxylate Superior to Mono-Nonylphenol Ethoxylate

In a direct head-to-head evaluation of nonionic surfactants against Culex pipiens quinquefasciatus pupae, dinonylphenol ethoxylate (DNP-EO) was ranked as the most active compound among all tested alkylphenol-EO ethers, surpassing tridecylphenol-EO, monononylphenol-EO, and octylphenol-EO in decreasing order of effectiveness [1]. Critically, the DNP-EO compounds maintained high activity over a broad range of EO chain lengths (4 to 19.5 moles), unlike monononylphenol-EO which showed narrow optimal activity only at 4-6 moles EO [1]. This robustness to ethoxylation degree is a unique feature of the dinonylphenol scaffold.

insecticidal surfactant alkylphenol ethoxylate Culex pipiens

HLB Differentiation: Dinonylphenol Ethoxylates Enable Stable Water-in-Oil Emulsions Unattainable with Nonylphenol Ethoxylates

Commercially available dinonylphenol ethoxylate products exhibit substantially lower HLB values than corresponding nonylphenol ethoxylates, as demonstrated by product specification data. The dinonylphenol-based ACC DN-4 (4 moles EO) has an HLB of 6.7 and is specifically designated for forming stable water-in-oil emulsions, whereas the mono-nonylphenol-based ACC NPE 4 (also 4 moles EO) has an HLB of 8.9 and is classified as an oil-soluble emulsifier and detergent [1]. The HLB difference of 2.2 units at equivalent ethoxylation degree translates to fundamentally different emulsion type preference (W/O vs. O/W), meaning substitution of dinonylphenol ethoxylates by nonylphenol ethoxylates would invert the intended emulsion phase.

HLB value water-in-oil emulsion dinonylphenol ethoxylate

Oil Solubility Advantage of Dinonylphenol-Based Phosphate Ester Lubricant Additives

PEL-PHOS™ LM-400, a phosphate ester based on dinonylphenol ethoxylate, is described as the most oil-soluble product in its series and is provided in free acid form [1]. When neutralized with an amine, it functions as a dual-purpose emulsifier and lubricant for metalworking formulations [1]. This high oil solubility, conferred by the dual nonyl substitution on the aromatic ring, distinguishes it from phosphate esters derived from mono-alkylphenols or phenol itself (e.g., PEL-PHOS™ LP-700, a phosphate ester of ethoxylated phenol, which is marketed primarily as an extreme-pressure lubricant and corrosion inhibitor without the same pronounced oil-solubility positioning) [2]. Although direct comparative oil-solubility measurements are not publicly available, the structural basis for enhanced oil solubility (increased hydrophobicity from two nonyl chains vs. none in phenol-based esters) is mechanistically grounded and reflected in the log Kow difference of approximately 7 orders of magnitude between 2,4-dinonylphenol (log Kow ≈ 10.5) [3] and phenol (log Kow ≈ 1.5).

phosphate ester lubricant oil solubility metalworking fluid

2,4-Dinonylphenol as a Superior High-Temperature Antioxidant Building Block Compared to Mono-Alkylated Phenol Derivatives

2,4-Dinonylphenol (DNP) was used as a starting material to synthesize the long-chain alkylated phenol antioxidant DNPMS (differing from di-tert-butylphenol-derived antioxidants). In natural rubber aging studies, DNPMS demonstrated good antioxidant behavior compared with the industrially used conventional antioxidant styrenated phenol (SP) [1]. While quantitative percentage retention values were not fully extracted from the abstract, the study explicitly positions DNP-derived antioxidants as comparable or superior to an established industrial benchmark (SP) and structurally distinct from Irganox 1076 analogs (which are synthesized from 2,6-ditertiarybutylphenol) [1]. This structural differentiation—the presence of two long-chain nonyl groups rather than tert-butyl groups—confers enhanced compatibility with hydrocarbon polymers and different migration/volatility profiles relative to BHT-type antioxidants.

antioxidant hindered phenol natural rubber aging

Unique Chromatographic and Environmental Fate Profile: NPEO/DNPEO Separation Necessitated by Physicochemical Differences

A validated HPLC-fluorescence method for simultaneous analysis of nonylphenol/dinonylphenol-polyethoxylate-based phosphate esters confirmed that NPEOs and DNPEOs possess sufficiently distinct chromatographic behavior to require dedicated reversed-phase separation conditions [1]. The method achieved limits of quantification of 0.1 mg surfactant/L and a reproducibility (RSD) of 5.6% at 38 mg surfactant/L, with recoveries in the 82-102% range [1]. The study notes that the NP and DNP components were separated because of 'differences in the strength of their environmental effects' [1]. This analytical necessity stems from the fact that degradation products of NPEOs (primarily 4-nonylphenol) are estrogenic and toxic to aquatic organisms [1], whereas dinonylphenol exhibits different environmental partitioning due to its higher log Kow and lower water solubility, which affects bioaccumulation and toxicity profiles differently [2].

HPLC separation NPEO/DNPEO environmental fate

Synthesis Byproduct Distinction: 2,4-Dinonylphenol as a Defined Species vs. Isomeric Nonylphenol Mixtures

Commercial 4-nonylphenol (branched) produced via propylene trimer alkylation of phenol contains 2,4-dinonylphenol as a characteristic impurity at approximately 5% w/w, alongside 2-nonylphenol [1]. A dedicated patent for the 'Production of 2,4-dinonylphenol' (Sanko Chemical Co. Ltd., 1998) describes a selective synthesis using (trifluoro)methanesulfonic acid catalyst at 50-80°C for 4-10 hours [2], enabling direct procurement of a dinonylphenol-enriched product. This synthetic route is distinct from nonylphenol production and offers a product with significantly higher dinonylphenol content than the 5% found as a byproduct in nonylphenol streams. The chem960 database confirms that domestic nonylphenol plants typically generate 5-15% dinonylphenol as a byproduct that is often underutilized , suggesting that procurement of dedicated 2,4-dinonylphenol rather than nonylphenol mixtures offers a chemically distinct input with different downstream ethoxylation and phosphorylation kinetics.

nonylphenol impurity propylene trimer alkylation isomeric purity

Procurement-Optimized Application Scenarios for 2,4-Dinonylphenol (CAS 137-99-5)


Low-HLB Emulsifier Synthesis for Water-in-Oil Metalworking Fluids

When formulating water-in-oil (W/O) emulsion metalworking fluids, 2,4-dinonylphenol serves as the preferred starting material for synthesizing ethoxylates with HLB values in the 6.7-10.1 range, as confirmed by commercial product specifications for Dinonyl Phenol ethoxylates (ACC DN-4, HLB 6.7; ACC DN-8, HLB 10.1) compared to nonylphenol ethoxylates (ACC NPE 4, HLB 8.9) which reside in a higher HLB regime [1]. The PEL-PHOS™ LM-400 phosphate ester derived from dinonylphenol ethoxylate is explicitly positioned as 'the most oil soluble of the series' and functions as both emulsifier and lubricant when neutralized with amines [2]. Procurement of 2,4-dinonylphenol rather than 4-nonylphenol ensures the resulting ethoxylates and phosphate esters maintain the low-HLB, high-oil-solubility profile required for stable W/O emulsions in heavy-duty metalworking applications.

Insecticidal Surfactant Formulations Requiring Broad Ethoxylation Tolerance

Based on the direct comparative insecticidal activity study by Maxwell and Piper (1968), dinonylphenol ethoxylate (DNP-EO) was identified as the most active alkylphenol-EO ether against Culex pipiens quinquefasciatus pupae, outperforming tridecylphenol-EO, monononylphenol-EO, and octylphenol-EO [1]. Crucially, DNP-EO maintained high activity across EO chain lengths from 4 to 19.5 moles, whereas monononylphenol-EO activity was narrowly optimal at 4-6 moles EO [1]. This broad EO tolerance means that formulators can adjust EO chain length to optimize other formulation parameters (e.g., solubility, compatibility, cost) without sacrificing insecticidal efficacy—a degree of formulation freedom not available with mono-nonylphenol-based surfactants. This is directly relevant for agricultural and public health pesticide manufacturers.

Hydrocarbon-Compatible Phenolic Antioxidant Manufacturing

2,4-Dinonylphenol is a validated building block for synthesizing long-chain alkylated phenolic antioxidants through Friedel-Crafts alkylation with methyl oleate [1]. The resulting DNPMS antioxidant demonstrated good efficacy compared to the industrial standard styrenated phenol (SP) in natural rubber aging studies [1]. The two C9 alkyl chains confer enhanced compatibility with hydrocarbon polymers compared to antioxidants derived from 2,6-di-tert-butylphenol (e.g., Irganox 1076), which is important for rubber, lubricant, and adhesive applications where migration resistance and low volatility at elevated temperatures are critical [1]. Procurement of 2,4-dinonylphenol specifically, rather than mixed nonylphenol streams, ensures consistent alkylation stoichiometry and antioxidant product quality.

Environmental Monitoring and Effluent Treatment System Calibration

The validated HPLC-fluorescence method for simultaneous analysis of NPEO/DNPEO phosphate esters established that dinonylphenol-based surfactants require dedicated chromatographic separation from nonylphenol-based surfactants due to 'differences in the strength of their environmental effects' [1]. The method achieves LOQ of 0.1 mg/L with recoveries of 82-102% [1]. For industrial facilities that manufacture or formulate dinonylphenol-derived surfactants, procurement of pure 2,4-dinonylphenol as an analytical reference standard (rather than relying on it as an impurity in nonylphenol standards) is essential for accurate effluent monitoring, regulatory reporting, and wastewater treatment system validation. The 7-order-of-magnitude difference in water solubility between DNP and NP means that treatment processes optimized for NP removal may not adequately address DNP compounds [2].

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